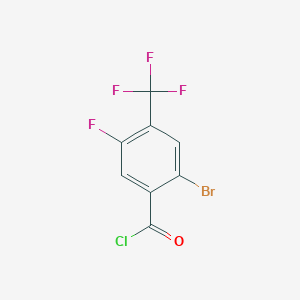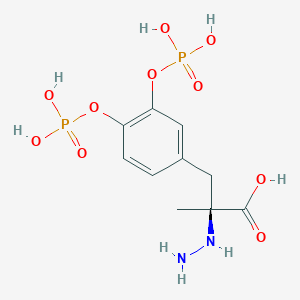
L-Carbidopa-3', 4'-Diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Carbidopa-3’, 4’-Diphosphate involves several steps, starting with the preparation of carbidopa. Carbidopa is synthesized through the reaction of 3,4-dihydroxybenzaldehyde with hydrazine hydrate, followed by the addition of methyl iodide to form the methylated product. This intermediate is then subjected to phosphorylation using phosphorus oxychloride and a suitable base to yield L-Carbidopa-3’, 4’-Diphosphate .
Industrial Production Methods
In industrial settings, the production of L-Carbidopa-3’, 4’-Diphosphate is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pH, and reaction time are carefully controlled to achieve consistent results .
化学反応の分析
Types of Reactions
L-Carbidopa-3’, 4’-Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its parent carbidopa form.
Substitution: The diphosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products
The major products formed from these reactions include quinones, reduced carbidopa derivatives, and substituted phosphates. These products have varying degrees of stability and reactivity, making them useful in different applications .
科学的研究の応用
L-Carbidopa-3’, 4’-Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes.
Medicine: It is primarily used in the treatment of Parkinson’s disease, where it enhances the efficacy of levodopa by inhibiting its peripheral metabolism.
作用機序
L-Carbidopa-3’, 4’-Diphosphate exerts its effects by inhibiting the enzyme aromatic amino acid decarboxylase, which is responsible for the peripheral conversion of levodopa to dopamine. By inhibiting this enzyme, the compound increases the availability of levodopa in the central nervous system, where it can be converted to dopamine and alleviate the symptoms of Parkinson’s disease . The molecular targets include the enzyme itself and various transporters involved in the uptake and distribution of levodopa .
類似化合物との比較
L-Carbidopa-3’, 4’-Diphosphate is unique compared to other similar compounds due to its dual functionality as both a decarboxylase inhibitor and a phosphate donor. Similar compounds include:
Carbidopa: The parent compound, which lacks the phosphate groups and has a different mechanism of action.
Benserazide: Another decarboxylase inhibitor used in combination with levodopa, but with different pharmacokinetic properties.
Entacapone: A catechol-O-methyltransferase inhibitor that also enhances the efficacy of levodopa but through a different pathway.
特性
分子式 |
C10H16N2O10P2 |
|---|---|
分子量 |
386.19 g/mol |
IUPAC名 |
(2S)-3-(3,4-diphosphonooxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H16N2O10P2/c1-10(12-11,9(13)14)5-6-2-3-7(21-23(15,16)17)8(4-6)22-24(18,19)20/h2-4,12H,5,11H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20)/t10-/m0/s1 |
InChIキー |
LYLIRFRNFPSPFI-JTQLQIEISA-N |
異性体SMILES |
C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN |
正規SMILES |
CC(CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


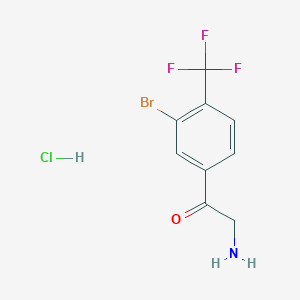


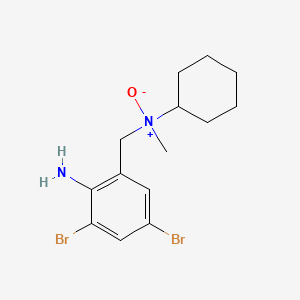
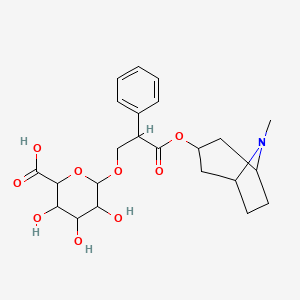
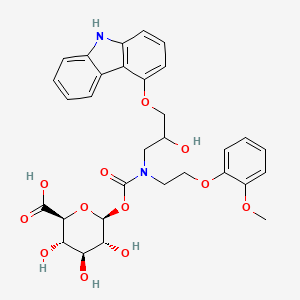
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
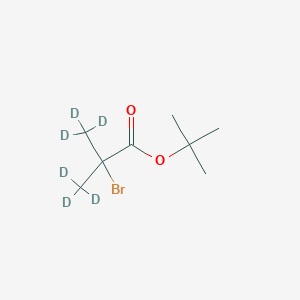


![ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)

![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)
